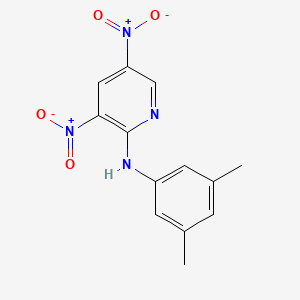
N-(3,5-dimethylphenyl)-3,5-dinitro-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-3,5-dinitro-2-pyridinamine, commonly known as DDNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DDNP is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. It is a nitroaromatic compound that contains both a pyridine and an amine functional group. DDNP has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and analytical chemistry.
Wirkmechanismus
The mechanism of action of DDNP is not well understood. However, it is believed that DDNP interacts with certain proteins and enzymes in the body, leading to changes in their activity. DDNP has been shown to bind specifically to beta-amyloid plaques in the brain, making it a promising candidate for imaging the brain in Alzheimer's patients.
Biochemical and Physiological Effects:
DDNP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that DDNP can induce apoptosis, or programmed cell death, in cancer cells. DDNP has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro. In vivo studies have shown that DDNP can reduce the levels of oxidative stress in the brain, protecting against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DDNP has a number of advantages and limitations for use in lab experiments. One advantage is that it is a highly specific reagent, allowing for the detection of certain explosives and heavy metals. Another advantage is that it is a promising candidate for drug delivery, allowing for the targeted delivery of drugs to specific tissues in the body. However, a limitation of DDNP is that it is a highly toxic compound, requiring careful handling and disposal. Another limitation is that it is insoluble in water, making it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are a number of future directions for research on DDNP. One area of research is the development of DDNP as a diagnostic tool for Alzheimer's disease. Further studies are needed to determine the specificity and sensitivity of DDNP for beta-amyloid plaques in the brain. Another area of research is the development of DDNP as a drug delivery system. Further studies are needed to determine the efficacy and safety of DDNP as a carrier for drugs. Additionally, further studies are needed to determine the potential applications of DDNP in other fields, such as environmental science and materials science.
Synthesemethoden
The synthesis of DDNP involves the reaction of 3,5-dimethylphenylamine with a mixture of nitric and sulfuric acid. The resulting product is then treated with acetic anhydride to form DDNP. The synthesis of DDNP is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
DDNP has been extensively studied for its potential applications in various fields of scientific research. In medicine, DDNP has been investigated as a potential diagnostic tool for Alzheimer's disease. DDNP has been shown to bind specifically to beta-amyloid plaques, which are a hallmark of Alzheimer's disease, making it a promising candidate for imaging the brain in Alzheimer's patients.
In pharmacology, DDNP has been investigated for its potential use as a drug delivery system. DDNP has been shown to be an effective carrier for drugs, allowing them to be delivered to specific targets in the body. DDNP has also been investigated for its potential use as an anti-cancer agent. Studies have shown that DDNP can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
In analytical chemistry, DDNP has been investigated for its potential use as a reagent for the detection of explosives. DDNP has been shown to react specifically with certain explosives, producing a distinctive color change that can be easily detected. DDNP has also been investigated for its potential use as a reagent for the detection of heavy metals.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-3,5-dinitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-8-3-9(2)5-10(4-8)15-13-12(17(20)21)6-11(7-14-13)16(18)19/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBFWGLJUSYCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-3,5-dinitropyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5171060.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5171064.png)
![2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5171081.png)

![5-[(5-chloro-2-thienyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171095.png)
![methyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5171102.png)
![ethyl 4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5171105.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5171107.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5171118.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5171125.png)